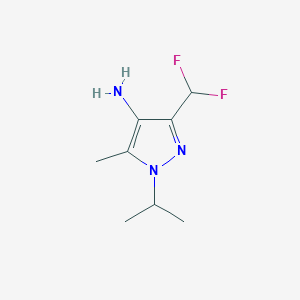![molecular formula C13H11ClN2O3 B11739143 Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate is a synthetic organic compound with a molecular formula of C13H11ClN2O3 This compound is known for its unique chemical structure, which includes a cyano group, a chlorophenyl group, and an oxobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethyl cyanoacetate is reacted with 4-chloroaniline in the presence of a base such as sodium ethoxide.
Step 2: The reaction mixture is heated to reflux, allowing the formation of the intermediate product.
Step 3: The intermediate product undergoes cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yields and purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and chlorophenyl moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 4-[(4-bromophenyl)amino]-3-cyano-2-oxobut-3-enoate, Ethyl 4-[(4-methylphenyl)amino]-3-cyano-2-oxobut-3-enoate.
Uniqueness: The presence of the chlorophenyl group imparts unique chemical and biological properties, making it distinct from its analogs
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
ethyl 4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3 |
InChI-Schlüssel |
RDSLLTOXOSRSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11739065.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)


![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)

![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)


![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
